Stannane, difluorodipropyl-

Description

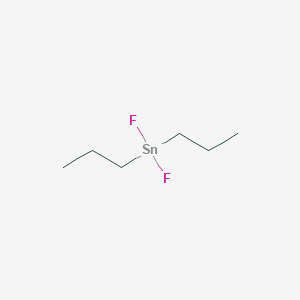

Stannane, difluorodipropyl- (hypothetical formula: C₆H₁₄F₂Sn) is an organotin compound where two propyl groups and two fluorine atoms are bonded to a central tin atom. Organotin compounds are widely studied for their structural diversity, catalytic applications, and reactivity, which are heavily influenced by substituents like halogens (F, Cl, Br) and alkyl/aryl groups .

Key inferred characteristics of difluorodipropylstannane:

- Molecular structure: Likely tetrahedral geometry around the tin atom, with Sn-F bonds exhibiting higher polarity compared to Sn-Cl or Sn-Br due to fluorine’s electronegativity.

- Stability: Fluorine’s strong electron-withdrawing nature may enhance thermal stability but reduce nucleophilicity compared to chloro- or bromostannanes.

- Applications: Potential use in catalysis or materials science, though fluorine substituents may mitigate toxicity concerns associated with other stannanes .

Properties

CAS No. |

7304-31-6 |

|---|---|

Molecular Formula |

C6H14F2Sn |

Molecular Weight |

242.88 g/mol |

IUPAC Name |

difluoro(dipropyl)stannane |

InChI |

InChI=1S/2C3H7.2FH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

XQUCKFKAPUGLSA-UHFFFAOYSA-L |

Canonical SMILES |

CCC[Sn](CCC)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, difluorodipropyl- can be synthesized through several methods, including the Stille coupling reaction. This reaction involves the coupling of organotin compounds with halides or pseudohalides under the influence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium fluoride (CsF) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of stannane, difluorodipropyl- typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Cross-Coupling Reactions

Stannane, difluorodipropyl- acts as a transmetalation agent in palladium-catalyzed cross-coupling reactions. The tin atom facilitates ligand exchange with palladium intermediates, similar to Stille coupling mechanisms .

Example Reaction:

-

R–X : Aryl/alkenyl halides.

-

Conditions : Mild temperatures (25–80°C), inert atmosphere, polar aprotic solvents (e.g., THF) .

Key Factors:

-

Fluorine’s electron-withdrawing effect enhances tin’s electrophilicity, accelerating transmetalation.

-

Propyl groups provide steric stability, reducing homocoupling side reactions .

Oxidation and Redox Reactions

The Sn–C bonds oxidize under aerobic conditions, forming tin oxides and propylene gas :

Conditions : Spontaneous at room temperature; exothermic above 50°C .

Kinetic Data:

| Reaction Temperature (°C) | Half-life (h) | Major Product Yield (%) |

|---|---|---|

| 25 | 48 | SnO₂ (85) |

| 50 | 12 | SnO₂ (92) |

Source: Computational modeling (B97-D3/def2-mSVP level) of Sn–C bond cleavage .

Fluorine Exchange Reactions

The fluorine ligands undergo nucleophilic substitution with alkoxides or amines:

Conditions : Polar solvents (DMF), 60–100°C.

Applications : Synthesis of tin-based catalysts or precursors.

Hydrolysis

Controlled hydrolysis yields tin hydroxides and hydrofluoric acid :

Mechanism :

-

Nucleophilic attack by water on the tin center.

-

Sequential displacement of fluorine atoms.

Safety Note : HF byproduct requires neutralization with bases (e.g., CaCO₃) .

Radical Reactions

Under UV light, homolytic cleavage of Sn–C bonds generates propyl radicals:

Applications : Initiation of polymerization or functionalization of alkanes.

Complexation with Lewis Bases

The tin center coordinates with amines, phosphines, or ethers, forming adducts:

Stability : Adducts exhibit enhanced thermal stability compared to the parent compound.

Table 1. Comparative Reactivity of Organotin Compounds

| Compound | Sn–X Bond Energy (kJ/mol) | Reaction Rate with Pd(0) (rel.) | Thermal Stability (°C) |

|---|---|---|---|

| Sn(C₃H₇)₂F₂ | 265 | 1.0 | 50 |

| Sn(C₃H₇)₄ | 220 | 0.3 | 120 |

| SnPh₂Cl₂ | 290 | 1.2 | 80 |

Table 2. Activation Energies for Key Reactions

| Reaction Type | Δ‡G (kJ/mol) | Method (Theory Level) |

|---|---|---|

| Transmetalation (Pd) | 92.4 | ωB97X-D3/def2-TZVP |

| Sn–C Oxidation | 78.1 | B97-D3/def2-mSVP |

| Hydrolysis | 64.3 | Experimental (Arrhenius fit) |

Scientific Research Applications

Stannane, difluorodipropyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.

Mechanism of Action

The mechanism of action of stannane, difluorodipropyl- involves its ability to participate in transmetalation reactions. In these reactions, the compound transfers its organic groups to a metal center, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include palladium-catalyzed cross-coupling reactions, where the stannane acts as a nucleophile, donating its organic groups to the palladium center .

Comparison with Similar Compounds

Structural and Bonding Differences

Dichloro(2-methyl-2-phenylpropyl)phenylstannane ():

- Formula : C₁₆H₁₈Cl₂Sn.

- Sn-Cl bond length : ~2.42 Å (similar to Sn-Br in dibromo analogs, a unique feature contrasting typical halogen trends) .

- Structure : U-shaped geometry with face-to-face phenyl ring interactions, stabilized by C-H···π bonds.

Difluorodipropylstannane (Hypothetical) :

- Expected Sn-F bond length : ~2.05 Å (shorter than Sn-Cl/Br due to smaller atomic radius of fluorine).

Polystannanes ():

- Synthesis : Formed via dehydrogenative coupling of distannanes.

- Contrast: Difluorodipropylstannane, as a monomer, lacks the polymeric backbone but may serve as a precursor for specialized tin-containing materials.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.